N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide
Description
N-[4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide (CAS: 476316-93-5) is a heterocyclic compound featuring a thiazole core substituted with a 5-chlorothiophen-2-yl group at position 4 and a phenylacetamide moiety at position 2. Its molecular formula is C₁₆H₁₀ClN₃O₃S₂, with a molecular weight of 391.85 g/mol . This compound is of interest in medicinal chemistry due to its structural similarity to kinase-targeting agents and antimicrobial scaffolds.
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c16-13-7-6-12(21-13)11-9-20-15(17-11)18-14(19)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLHMWOZFUANCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide typically involves multi-step chemical reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with 5-chlorothiophene-2-carboxylic acid under appropriate conditions.
Coupling with Phenylacetamide: The resulting thiazole derivative is then coupled with phenylacetamide using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response . The compound binds to the active sites of these enzymes, preventing the formation of pro-inflammatory mediators.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, F in compound 14) improve kinase binding affinity but may reduce solubility .
- Lipophilic Substituents (e.g., butyl in ) increase membrane permeability but risk off-target interactions.
- Heterocyclic Modifications (e.g., morpholine in or thiophene in ) balance solubility and target engagement.
Physicochemical Properties
Notes:
- The target’s higher molecular weight and LogP suggest slower metabolic clearance but possible bioavailability challenges.
- Morpholino and acetyl substituents improve aqueous solubility .
Biological Activity
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a thiazole ring, a thiophene moiety, and a phenylacetamide backbone. Its molecular formula is with a molecular weight of approximately 304.79 g/mol. The IUPAC name reflects its intricate substituent arrangement, which is crucial for its biological activity.
This compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in inflammatory pathways. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory mediators such as prostaglandins. By blocking these enzymes, the compound can potentially reduce inflammation and pain.
1. Antimicrobial Activity
Research indicates that derivatives of this compound possess notable antimicrobial properties. A study screening various N-(substituted phenyl)-2-chloroacetamides highlighted that compounds with similar structures demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of halogenated substituents enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been supported by various studies demonstrating its ability to reduce inflammation markers in vitro and in vivo . Its mechanism involves the modulation of cytokine release and the inhibition of nitric oxide production in macrophages.
3. Analgesic Properties
The compound has also been evaluated for analgesic effects. In animal models, it exhibited pain-relieving properties comparable to standard analgesics, suggesting its potential as an alternative therapeutic agent for pain management .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
